3-[(2-Thienylthio)methyl]benzoic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 3-[(2-Thienylthio)methyl]benzoic acid involves various chemical reactions and methodologies. For instance, the synthesis of a structurally similar compound, 4-((2-thiophenecarboxylic acid hydrazide) methylene)benzoic acid, was achieved through the reaction of ethyl 2-thiophenecarboxylate, hydrazine hydrate, and 4-formylbenzoic acid . Another related compound, 4-(2,5-di-2-thienyl-1H-pyrrol-1-yl) benzoic acid, was synthesized using a method that likely involves multi-step reactions, although the exact synthesis route is not detailed in the provided data . These methods indicate that the synthesis of thiophene-containing benzoic acid derivatives often involves condensation reactions and the use of hydrazine derivatives.
Molecular Structure Analysis
The molecular structure of compounds similar to 3-[(2-Thienylthio)methyl]benzoic acid has been characterized using various spectroscopic techniques and quantum chemical calculations. For example, the structure of 4-((2-thiophenecarboxylic acid hydrazide) methylene)benzoic acid was determined using IR, UV, and X-ray diffraction methods, revealing a dihedral angle between the benzene and thiophene rings of 14.9° . The compound also exhibited intense purple emission at 396 nm when excited at 286 nm, indicating its potential photophysical properties. Similarly, the structure of 4-(2,5-di-2-thienyl-1H-pyrrol-1-yl) benzoic acid was analyzed using DFT calculations, which provided insights into its molecular geometry, vibrational wavenumbers, and chemical shift values .
Chemical Reactions Analysis
The reactivity of thiophene-containing benzoic acid derivatives can be inferred from the behavior of related compounds. For instance, the anionic complex Ir(2-phenylpyridine)2(benzene-1,2-dithiolate) demonstrated nucleophilic properties and reacted with methyl iodide and gold compounds to form S-methylated and S-aurated complexes, respectively . These reactions were diastereoselective and stereoelectronically controlled, indicating that the orientation of molecular orbitals plays a significant role in the reactivity of such compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene-containing benzoic acid derivatives can be diverse. The compound 4-((2-thiophenecarboxylic acid hydrazide) methylene)benzoic acid was found to be stable below 298 °C in a nitrogen atmosphere . Theoretical calculations, such as those performed on 2- and 4-(methylthio)benzoic acid, can reveal the energy gap of HOMO-LUMO orbitals and provide insights into ionization energies, which are important for understanding the electronic properties of these compounds .
Scientific Research Applications
Plant Growth Regulation
- Regulatory Role in Plant Stress Tolerance : Benzoic acid derivatives, including 3-[(2-Thienylthio)methyl]benzoic acid, are found to play a significant role in inducing multiple stress tolerance in plants like beans and tomatoes. These compounds are effective in inducing tolerance to heat, drought, and chilling stress, similar to salicylic and acetylsalicylic acids. The structural portion of benzoic acid is common to these molecules and is likely the basic functional structure imparting stress tolerance in plants (Senaratna et al., 2004).
Antimicrobial and Molluscicidal Activity
- Antimicrobial Properties : Prenylated benzoic acid derivatives exhibit significant antimicrobial activities. This includes their effectiveness against various bacterial strains, contributing to potential applications in pharmaceuticals and healthcare (Orjala et al., 1993).
Chemical Structure and Reactions
- Molecular Ion Rearrangements : In studies related to the molecular ion of o-(methyl-d3-thio)benzoic acid, insights into hydrogen/deuterium exchange and rearrangements in molecular ions are explored, which are relevant for understanding the behavior of similar compounds like 3-[(2-Thienylthio)methyl]benzoic acid (Gillis & Porter, 1985).
Biosynthesis Applications
- Methyl Donor for Biosynthesis : Chloromethane acts as a methyl donor for the biosynthesis of methyl esters of benzoic acid in certain fungal metabolisms. This indicates the potential of benzoic acid derivatives in primary metabolic processes of fungi (Harper et al., 1989).
Material Science
- Polyaniline Doping : Benzoic acid derivatives, including 3-[(2-Thienylthio)methyl]benzoic acid, are used as dopants in polyaniline, an electrically conductive polymer. This has implications for advanced technological applications in materials science (Amarnath & Palaniappan, 2005).
Food Science
- Occurrence in Foods and Additives : Benzoic acid derivatives are naturally occurring in plant and animal tissues and are widely used as preservatives and flavoring agents in food, cosmetics, and pharmaceutical products (del Olmo et al., 2017).
Safety And Hazards
“3-[(2-Thienylthio)methyl]benzoic acid” is classified as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) . It is recommended to use this compound only outdoors or in a well-ventilated area, avoid breathing dust, wash all exposed external body areas thoroughly after handling, do not eat, drink or smoke when using this product, and wear protective gloves, protective clothing, eye protection, and face protection .
properties
IUPAC Name |
3-(thiophen-2-ylsulfanylmethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2S2/c13-12(14)10-4-1-3-9(7-10)8-16-11-5-2-6-15-11/h1-7H,8H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMPZJFCOIZVQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CSC2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50384827 | |
Record name | 3-[(2-thienylthio)methyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50384827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Thienylthio)methyl]benzoic acid | |
CAS RN |
845266-20-8 | |
Record name | 3-[(2-Thienylthio)methyl]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=845266-20-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[(2-thienylthio)methyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50384827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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